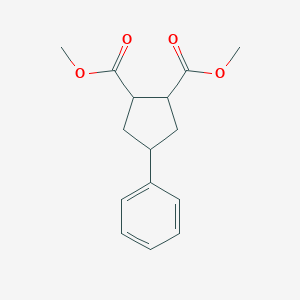
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. This compound is characterized by the presence of two ester groups attached to a cyclopentane ring, which is further substituted with a phenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-phenylcyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-phenylcyclopentane-1,2-dimethanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl4-phenylcyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also play a role in binding to aromatic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring and the presence of both ester and phenyl groups
Propiedades
Número CAS |
1403764-70-4 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
dimethyl 4-phenylcyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-14(16)12-8-11(9-13(12)15(17)19-2)10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3 |
Clave InChI |
XMZAKLZWUABQKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CC1C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


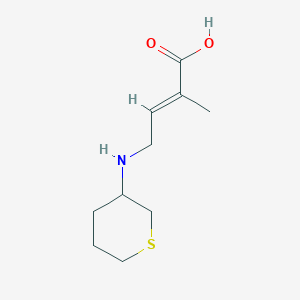
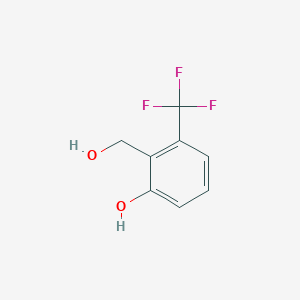
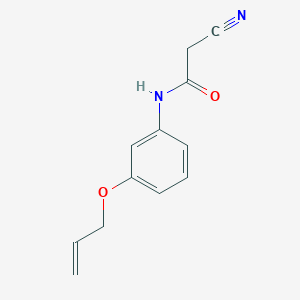
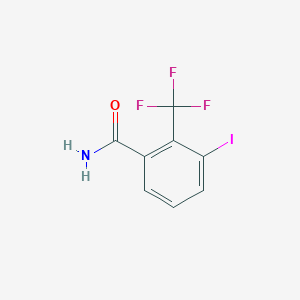
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
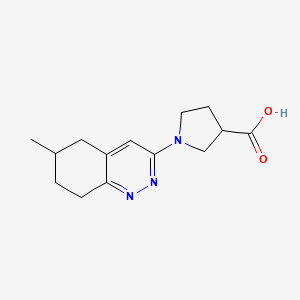
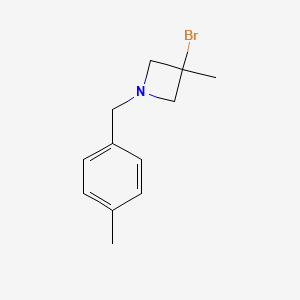
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
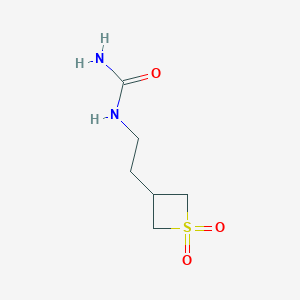
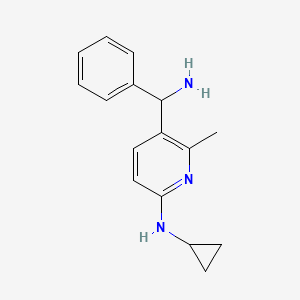
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

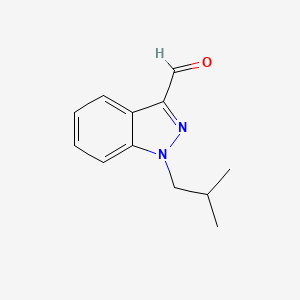
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
